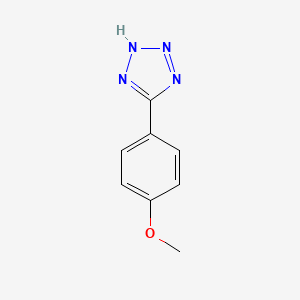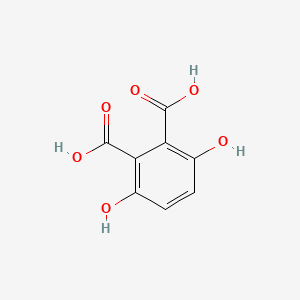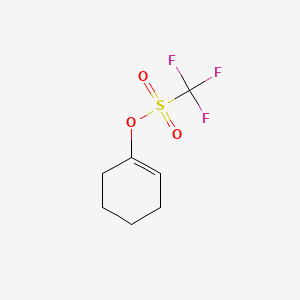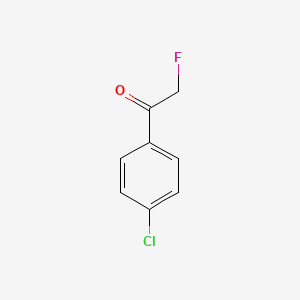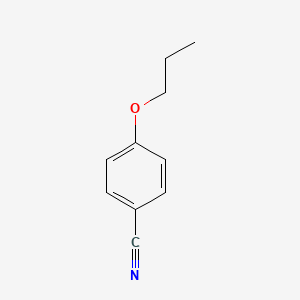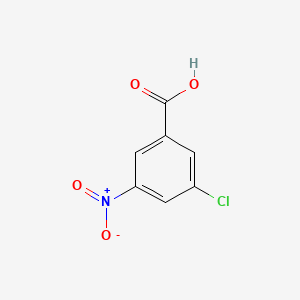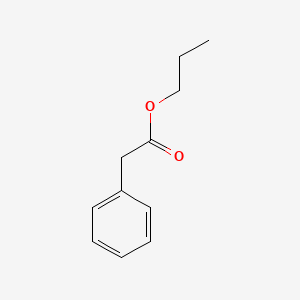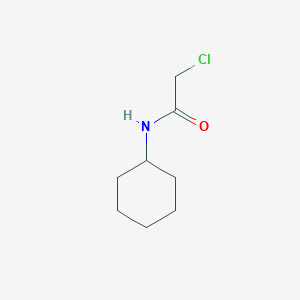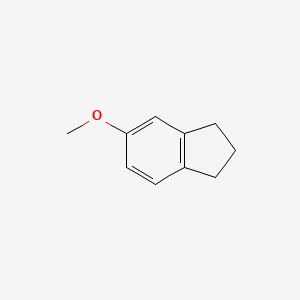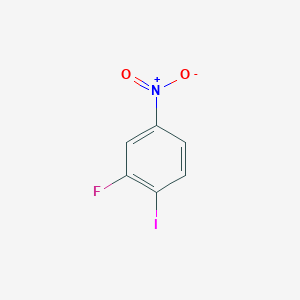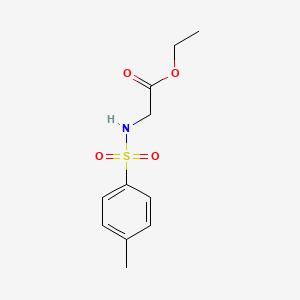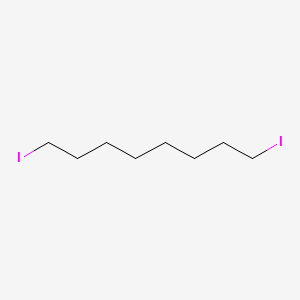
1,8-二碘辛烷
描述
1,8-Diiodooctane is an organic compound with the molecular formula C8H16I2. It consists of an eight-carbon alkane chain with iodine atoms attached to the first and eighth carbon positions. This compound is significant in the context of optimizing the morphology of organic photovoltaic materials and enhancing the performance of ternary blend systems through its role as an additive .
科学研究应用
1,8-Diiodooctane is widely used in scientific research, particularly in the field of organic photovoltaics. It serves as a processing additive to improve the morphology and efficiency of bulk heterojunction solar cells. The compound enhances the power conversion efficiency of polymer solar cells by optimizing the domain size of the fullerene phase .
In addition to its applications in photovoltaics, 1,8-diiodooctane is used in the synthesis of various organic compounds. It acts as a versatile intermediate in the preparation of complex molecules for use in medicinal chemistry and materials science .
作用机制
Target of Action
1,8-Diiodooctane is primarily used as a processing additive in the manufacturing of organic solar cells (OSCs) to enhance their power conversion efficiency . Its primary targets are the active layers of these solar cells, specifically the nano-aggregates of [6,6]-phenyl-C71-butyric acid methyl ester (PC71BM) in chlorobenzene .
Mode of Action
1,8-Diiodooctane interacts with its targets by deflocculating or breaking up the nano-aggregates of PC71BM in chlorobenzene . This interaction leads to an increase in the crystal size with the volume ratio of 1,8-Diiodooctane . It also induces a drastic evolution of lattice space and crystal coherence length during thermal annealing .
Biochemical Pathways
The discrete PC71BM molecules dissolved by 1,8-Diiodooctane have an effect similar to that of a nucleating agent for PTB7-Th, boosting the crystallization of PTB7-Th . This results in reduced phase separation and induces more drastic morphological evolution during thermal annealing . These changes affect the morphology of the active layer, which plays a crucial role in the performance of OSCs .
Pharmacokinetics
and a density of 1.84 g/mL at 25 °C. These properties may influence its distribution and interaction within the system.
Result of Action
The action of 1,8-Diiodooctane leads to molecular and cellular effects that enhance the performance of OSCs. The increased crystallization of PTB7-Th and reduced phase separation improve the morphology of the active layer . This results in an enhanced power conversion efficiency of the solar cells .
Action Environment
The action of 1,8-Diiodooctane can be influenced by environmental factors. For instance, the presence of light can lead to accelerated degradation of the solar cells, as 1,8-Diiodooctane acts as a photo-acid . This highlights the importance of considering the environmental context in which 1,8-Diiodooctane is used.
生化分析
Biochemical Properties
It is primarily used in the field of materials science, particularly in the fabrication of organic solar cells . There is no available information on its interaction with enzymes, proteins, or other biomolecules.
Cellular Effects
Its primary use in organic solar cells does not involve biological systems
Molecular Mechanism
The molecular mechanism of 1,8-Diiodooctane is primarily understood in the context of its role as a solvent additive in organic solar cells .
Temporal Effects in Laboratory Settings
In laboratory settings, 1,8-Diiodooctane has been observed to affect the performance and morphology evolution of organic solar cells . Its long-term stability, degradation, and effects on cellular function in in vitro or in vivo studies have not been reported.
Transport and Distribution
The transport and distribution of 1,8-Diiodooctane within cells and tissues have not been studied, as it is primarily used in materials science applications .
准备方法
Synthetic Routes and Reaction Conditions
1,8-Diiodooctane can be synthesized through the iodination of 1,8-octanediol. The reaction typically involves the use of iodine and phosphorus trichloride in an organic solvent such as chloroform. The reaction conditions include refluxing the mixture for several hours, followed by purification through distillation or recrystallization .
Industrial Production Methods
In industrial settings, 1,8-diiodooctane is produced using similar iodination methods but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The compound is often stabilized with copper to prevent decomposition during storage and handling .
化学反应分析
Types of Reactions
1,8-Diiodooctane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiourea.
Reduction Reactions: The compound can be reduced to 1,8-octane using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: Although less common, 1,8-diiodooctane can undergo oxidation to form diiodoalkenes or diiodoalkynes under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux conditions.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Formation of 1,8-diazidooctane, 1,8-dicyanooctane, or 1,8-dithiocarbamatooctane.
Reduction: Formation of 1,8-octane.
Oxidation: Formation of diiodoalkenes or diiodoalkynes.
相似化合物的比较
Similar Compounds
1,8-Dichlorooctane: Similar in structure but with chlorine atoms instead of iodine.
1,10-Diiododecane: Similar in structure but with a ten-carbon chain.
1,4-Diiodobenzene: Similar in having iodine atoms but with a benzene ring instead of an alkane chain.
Uniqueness
1,8-Diiodooctane is unique due to its specific role as a processing additive in organic photovoltaics. Its ability to improve the morphology and efficiency of bulk heterojunction solar cells sets it apart from other similar compounds. Additionally, its role as a photo-acid and its impact on the stability and performance of organic solar cells highlight its distinct properties .
属性
IUPAC Name |
1,8-diiodooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16I2/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDTZHQLABJVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCI)CCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067020 | |
| Record name | Octane, 1,8-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24772-63-2 | |
| Record name | 1,8-Diiodooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24772-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octane, 1,8-diiodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024772632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 1,8-diiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octane, 1,8-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-diiodooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


